molecular formula C14H16N2O5S B2723811 (2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-69-9

(2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2723811
CAS No.: 869070-69-9
M. Wt: 324.35
InChI Key: YDMYTEMGJAQJJT-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a versatile chemical compound widely used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to material synthesis, making it an invaluable tool for researchers seeking innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves a multi-step process. One common method includes the reaction of 2,5-dimethylphenylamine with 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-Dimethylphenyl)-1,3-oxazolidine-2,4-dione
  • (3,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Uniqueness

Compared to similar compounds, (2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate offers unique properties such as higher stability and specific reactivity patterns. These characteristics make it particularly valuable in applications where precise control over chemical reactions is required.

Properties

IUPAC Name

(2,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-9-5-6-10(2)11(7-9)21-22(19,20)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMYTEMGJAQJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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